Isopropyl 3,4-diaminobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

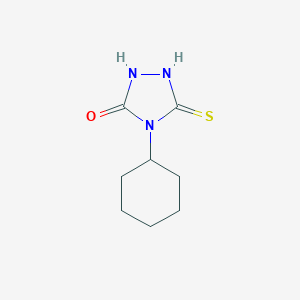

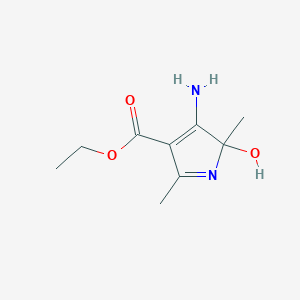

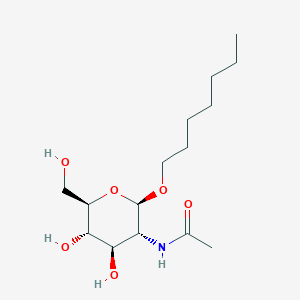

Isopropyl 3,4-diaminobenzoate is a chemical compound with the molecular formula C10H14N2O2 . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of Isopropyl 3,4-diaminobenzoate and similar compounds has been a subject of research. For instance, a one-step method for synthesizing 3- (Fmoc-amino acid)-3,4-diaminobenzoate was used to prepare preloaded diaminobenzoate resin .Molecular Structure Analysis

Isopropyl 3,4-diaminobenzoate contains a total of 28 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 primary amines (aromatic) .Scientific Research Applications

Medicine

Isopropyl 3,4-diaminobenzoate may have potential applications in the field of medicine. For instance, 3,4-Diaminobenzoic acid, a related compound, has been found to undergo cyclocondensations to form quinoxalines and benzimidazoles . It also acts as a redox label for electrochemical detection of single base mismatches . However, specific applications of Isopropyl 3,4-diaminobenzoate in medicine are not well-documented and require further research.

Chemistry

In the field of chemistry, Isopropyl 3,4-diaminobenzoate could be used in the study of stereochemistry, isomerism, hybridization, and orbitals . It could also be used in the synthesis of other complex compounds. However, detailed applications in this field are not extensively documented and would require further investigation.

Biology

While specific applications of Isopropyl 3,4-diaminobenzoate in biology are not well-documented, related compounds such as 3,4-Diaminobenzoic acid have been found to undergo cyclocondensations to form quinoxalines and benzimidazoles . It also acts as a redox label for electrochemical detection of single base mismatches . These properties could potentially be exploited in biological research.

Pharmacology

In pharmacology, Isopropyl 3,4-diaminobenzoate could potentially be used in the development of new drugs or therapies. For instance, a related compound, Isoproterenol, has been used to induce cardiac stress and damage in experimental models, thus mimicking conditions similar to human cardiomyopathy . However, specific applications of Isopropyl 3,4-diaminobenzoate in pharmacology are not well-documented and require further research.

Material Science

The potential applications of Isopropyl 3,4-diaminobenzoate in material science are not well-documented. However, it could potentially be used in the synthesis of new materials or in the study of the properties of existing materials .

Environmental Science

While specific applications of Isopropyl 3,4-diaminobenzoate in environmental science are not well-documented, related compounds have been used in environmental improvement. For instance, 3,4-Dimethylpyrazole phosphate, a synthetic nitrification inhibitor, has been used in soil-BC mixtures to increase sorption . This could potentially reduce environmental risk and health hazards.

Future Directions

The future directions in the research and application of Isopropyl 3,4-diaminobenzoate could involve its use in the synthesis of new pharmaceutical compounds. The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .

properties

IUPAC Name |

propan-2-yl 3,4-diaminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRICWBSRSIVCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)